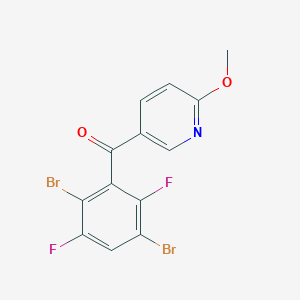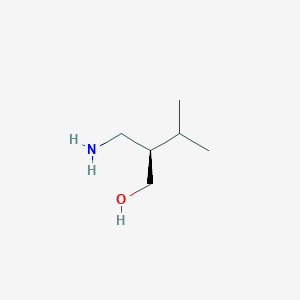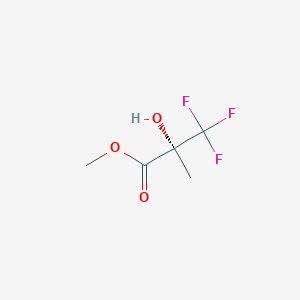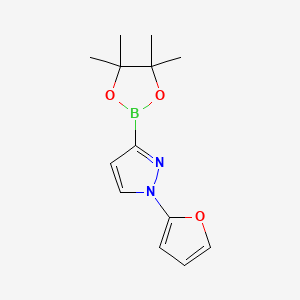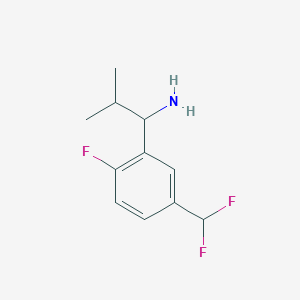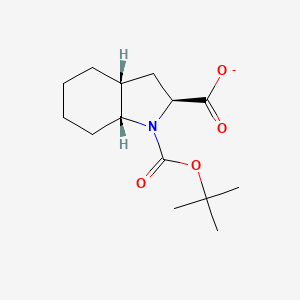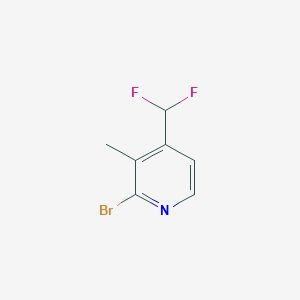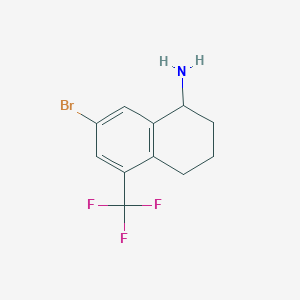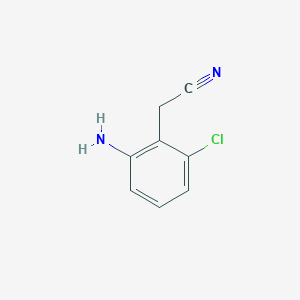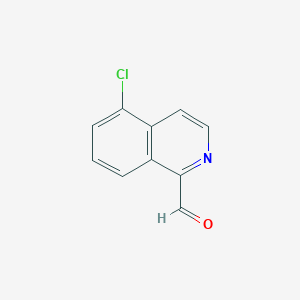
5-Chloroisoquinoline-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroisoquinoline-1-carbaldehyde is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro substituent at the 5-position and an aldehyde group at the 1-position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisoquinoline-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the chlorination of isoquinoline followed by formylation. The chlorination step typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反应分析
Types of Reactions
5-Chloroisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: 5-Chloroisoquinoline-1-carboxylic acid.
Reduction: 5-Chloroisoquinoline-1-methanol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学研究应用
5-Chloroisoquinoline-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to bioactive molecules.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Chloroisoquinoline-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The chloro substituent can enhance binding affinity through hydrophobic interactions and halogen bonding.
相似化合物的比较
Similar Compounds
- 1-Chloroisoquinoline-6-carbaldehyde
- 5-Chloroisoquinoline
- 6-Chloroisoquinoline
Comparison
5-Chloroisoquinoline-1-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which allows for diverse chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C10H6ClNO |
|---|---|
分子量 |
191.61 g/mol |
IUPAC 名称 |
5-chloroisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-6H |
InChI 键 |
XHHFDDKKSOISFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=O)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


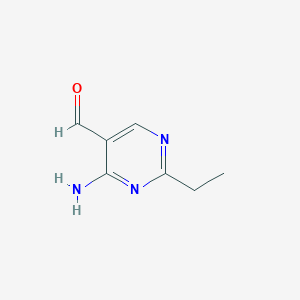
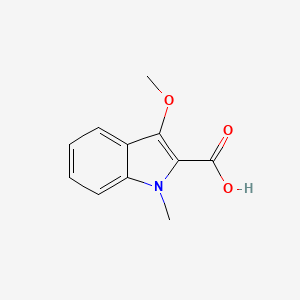
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
